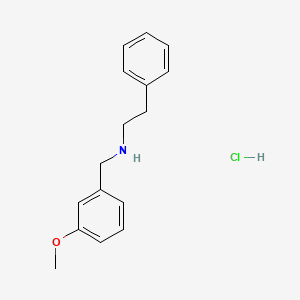

N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride

Description

Chemical Identity and Nomenclature

N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride is characterized by its complex molecular architecture featuring a phenylethanamine core structure with a 3-methoxybenzyl substituent attached to the nitrogen atom. The compound exists in hydrochloride salt form, which enhances its stability and solubility properties compared to the free base form. The molecular formula is established as C₁₆H₂₀ClNO with a molecular weight of 277.795 grams per mole. The compound is officially catalogued under the Chemical Abstracts Service registry number 1609396-13-5.

The structural composition incorporates several distinct chemical elements that define its identity. The phenylethanamine backbone consists of a phenyl ring connected to an ethylamine chain, representing the fundamental architecture shared with numerous biologically active compounds. The 3-methoxybenzyl substitution introduces an additional aromatic ring system bearing a methoxy group at the meta position, creating a more complex three-dimensional molecular structure. The hydrochloride salt formation occurs through protonation of the secondary amine nitrogen, resulting in enhanced water solubility and crystalline stability characteristics.

Alternative nomenclature systems provide additional identification methods for this compound. The International Union of Pure and Applied Chemistry name reflects the systematic approach to chemical naming, while various synonyms exist within commercial and research databases. The compound may also be referenced as Benzeneethanamine, N-[(3-methoxyphenyl)methyl]- in certain chemical databases, highlighting the benzylamine derivative classification.

Table 1: Fundamental Chemical Properties of N-(3-Methoxybenzyl)-2-phenylethanamine Hydrochloride

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation provides a linear representation of the molecular structure, while the International Chemical Identifier offers a standardized method for digital chemical information exchange. These systematic approaches enable precise identification and database searching across different research platforms and chemical suppliers.

Historical Context in Phenethylamine Research

The development of N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride must be understood within the broader historical framework of phenethylamine research, which spans over a century of scientific investigation. The foundational work in phenethylamine chemistry traces back to the early 20th century, with significant contributions from researchers who established the fundamental synthetic methodologies and biological activity patterns that continue to influence contemporary research.

The phenethylamine research trajectory began with the isolation and characterization of naturally occurring compounds, most notably mescaline from the peyote cactus Lophophora williamsii, which was first isolated by Arthur Heffter in 1896. This pioneering work established mescaline as the first chemically pure psychedelic substance and demonstrated the profound biological activity potential within the phenethylamine structural class. The subsequent synthesis of mescaline by Ernst Späth in 1919 provided definitive proof of its beta-phenethylamine structure and opened pathways for systematic structural modification studies.

The mid-20th century witnessed exponential growth in phenethylamine research, particularly through the contributions of Alexander Shulgin, who synthesized numerous structural variants and established structure-activity relationships that continue to guide contemporary research. Shulgin's systematic approach to phenethylamine modification included the development of the 2C series compounds and various amphetamine derivatives, demonstrating how strategic substitutions could dramatically alter biological activity profiles. This work established the theoretical foundation for understanding how different substituent patterns, including benzyl modifications, influence molecular behavior.

The emergence of N-benzylphenethylamine derivatives represents a more recent development in this research continuum. Richard Glennon and colleagues reported in 1994 that substitution of the primary amine of certain phenethylamines with a benzyl moiety resulted in significant increases in receptor binding affinity. This discovery catalyzed further research into benzyl-substituted phenethylamines, leading to the systematic exploration of various substitution patterns including methoxy groups at different positions on the benzyl ring.

Table 2: Key Historical Milestones in Phenethylamine Research

| Year | Researcher/Event | Contribution | Relevance to Current Compound |

|---|---|---|---|

| 1896 | Arthur Heffter | Mescaline isolation | Established phenethylamine biological activity |

| 1919 | Ernst Späth | Mescaline synthesis | Proved beta-phenethylamine structure |

| 1974-1975 | Alexander Shulgin | 2C-B synthesis | Demonstrated substitution effects |

| 1994 | Richard Glennon et al. | N-benzylphenethylamine research | Direct precursor to current compound class |

| 2003 | Ralf Heim | Advanced benzyl derivatives | Structural optimization studies |

The contemporary period has seen refined approaches to phenethylamine modification, with researchers exploring increasingly sophisticated substitution patterns. The development of compounds like N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride reflects this evolution, incorporating lessons learned from decades of structure-activity relationship studies. The specific positioning of the methoxy group at the meta position of the benzyl ring represents a strategic choice informed by previous research demonstrating the importance of substituent positioning for biological activity optimization.

Recent research has expanded beyond traditional psychedelic applications to explore therapeutic potential in various neurological and psychiatric contexts. Studies utilizing advanced analytical techniques, including zebrafish behavioral models and artificial intelligence-driven phenotyping, have provided new insights into the mechanisms of action and potential clinical applications of benzyl-substituted phenethylamines. This contemporary research demonstrates the continued relevance and potential of the phenethylamine structural class in modern drug discovery efforts.

Position Within Substituted Benzylamine Derivatives

N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride occupies a distinctive position within the broader category of substituted benzylamine derivatives, representing a specific structural motif that combines elements from multiple chemical families. The compound exemplifies the intersection between phenethylamine pharmacophores and benzylamine modifications, creating a hybrid structure that incorporates beneficial properties from both molecular frameworks.

The substituted benzylamine classification encompasses compounds featuring a benzyl group attached to an amine nitrogen, with various substituents modifying the aromatic ring system. Within this classification, the meta-methoxy substitution pattern exhibited by N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride represents one of several possible regioisomers, each potentially exhibiting distinct biological and chemical properties. The strategic placement of the methoxy group at the meta position influences the electronic distribution across the aromatic system, affecting both molecular geometry and potential interaction patterns with biological targets.

Comparative analysis with related benzylamine derivatives reveals the structural specificity that distinguishes this compound within its chemical class. The presence of the phenylethanamine backbone differentiates it from simpler benzylamine structures, while the specific methoxy positioning creates distinct properties compared to ortho- or para-substituted analogs. This structural specificity is particularly relevant when considering structure-activity relationships and potential biological applications.

The compound's position within the broader phenethylamine family demonstrates the evolutionary progression of structural modifications in this research area. While classical phenethylamines feature primary or simple secondary amines, the incorporation of substituted benzyl groups represents a sophisticated approach to molecular modification. This structural class allows for the introduction of additional aromatic functionality while maintaining the core phenethylamine pharmacophore that underlies biological activity.

Table 3: Structural Classification of N-(3-Methoxybenzyl)-2-phenylethanamine Hydrochloride

| Classification Level | Category | Structural Features |

|---|---|---|

| Primary Class | Phenethylamines | Phenyl-ethyl-amine backbone |

| Secondary Class | N-Benzylphenethylamines | Benzyl substitution on nitrogen |

| Tertiary Class | Methoxy-substituted derivatives | Methoxy group on benzyl ring |

| Quaternary Class | Meta-substituted variants | Specific positional isomer |

Recent research has explored the broader implications of benzyl substitution patterns within phenethylamine structures, demonstrating how different substitution positions and functional groups can dramatically alter biological activity profiles. Studies examining various N-benzyl-2-phenylethylamine derivatives with different methoxy substitutions have revealed that both the 2,4- and 3,4-dimethoxy substitution patterns in the phenethylamine moiety, combined with various substitutions in the benzyl fragment, create distinct behavioral and neurochemical effects in experimental models.

The molecular architecture of N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride allows for multiple conformational possibilities due to the rotatable bonds connecting the aromatic systems. This conformational flexibility is an important consideration in understanding the compound's potential interactions with biological targets, as different conformations may exhibit varying binding affinities and selectivity profiles. The presence of six rotatable bonds within the structure provides substantial conformational space while maintaining the essential pharmacophoric elements.

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-18-16-9-5-8-15(12-16)13-17-11-10-14-6-3-2-4-7-14;/h2-9,12,17H,10-11,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTGYDICMOZSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609396-13-5 | |

| Record name | Benzeneethanamine, N-[(3-methoxyphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride typically involves the reaction of 3-methoxybenzyl chloride with 2-phenylethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Therapeutic Applications

1. Neurological Disorders

Research has indicated that phenethylamines, including N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride, exhibit potential as modulators of neurotransmitter systems. They have been studied for their effects on:

- Dopaminergic Activity : Compounds in this class may influence dopamine receptor pathways, making them candidates for treating conditions like Parkinson's disease and schizophrenia .

- Serotonergic Activity : These compounds can also interact with serotonin receptors, which are crucial in managing mood disorders such as depression and anxiety .

2. Cardiovascular Health

The compound's interaction with adrenergic receptors suggests potential applications in cardiovascular medicine. It may serve as a lead for developing drugs aimed at managing heart conditions by modulating vascular tone and heart rate through beta-adrenergic receptor activity .

3. Antidepressant Properties

Recent studies have explored the antidepressant-like effects of phenethylamines. N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride has shown promise in preclinical models, indicating its potential role in treating major depressive disorders by enhancing monoaminergic transmission .

Case Studies and Research Findings

Numerous studies have documented the pharmacological effects of related compounds:

- Study on 2-Phenethylamines : A review highlighted the significant role of 2-phenethylamines in medicinal chemistry, detailing their binding affinities to various receptors and their implications in drug development .

- Synthesis Methodology : A patent described an efficient synthesis route for phenethylamines using zinc borohydride as a reducing agent, improving yield and reducing side reactions compared to traditional methods . This methodology could be adapted for synthesizing N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride.

Data Table: Comparison of Phenethylamines

| Compound Name | Primary Use | Key Receptor Interaction | Notes |

|---|---|---|---|

| N-(3-Methoxybenzyl)-2-phenylethanamine | Potential antidepressant | Serotonin receptors | Emerging research |

| 2-Phenylethylamine | Neurological disorders | Dopaminergic receptors | Established therapeutic use |

| N,N-Dimethyl-2-phenylethylamine | Stimulant properties | Adrenergic receptors | Known for cardiovascular effects |

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Key Observations:

- Substituent Impact on Bioactivity : The addition of electron-withdrawing groups (e.g., bromo in the 4-bromo-2,5-dimethoxy analog) enhances receptor binding affinity, particularly at 5-HT₂C receptors, compared to the parent compound .

- Chain Length : Shorter alkyl chains (e.g., N-(3-methoxybenzyl)-1-propanamine) shift activity toward antimicrobial rather than CNS targets .

- Solubility and Stability : Piperidine-containing analogs (e.g., N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine) exhibit improved solubility due to increased polarity but may reduce blood-brain barrier penetration .

Pharmacological and Physicochemical Properties

Receptor Selectivity:

- N-(3-Methoxybenzyl)-2-phenylethanamine HCl : While direct data is unavailable, analogs like 4-bromo-2,5-dimethoxy-N-(3-methoxybenzyl)phenethylamine HCl show 5-HT₂A/2C agonism with functional selectivity, making them candidates for neuropsychiatric disorders .

- Fluorinated Analogs : The compound (+)-1-[(1S,2S)-2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(3-methoxybenzyl)methanamine HCl () demonstrates enhanced 5-HT₂C receptor binding (Ki < 10 nM) due to fluorination, highlighting the role of halogenation in potency .

Physicochemical Properties:

- LogP and Solubility : The parent compound’s logP (estimated ~2.5) suggests moderate lipophilicity, balancing CNS penetration and solubility. In contrast, dihydrochloride salts (e.g., ) exhibit higher aqueous solubility but reduced membrane permeability .

- Crystallinity : Many analogs, including the parent compound, form stable crystalline structures, facilitating formulation .

Notes:

Biological Activity

N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride is a compound of significant interest due to its unique structural properties and biological activities. This article explores its biological activity, particularly focusing on its interaction with the endocannabinoid system and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₀ClNO

- Molecular Weight : 275.79 g/mol

- Physical Form : Typically encountered as a hydrochloride salt, enhancing solubility and stability for research applications.

The compound features a phenethylamine backbone with a methoxybenzyl substituent, which plays a crucial role in its biological activity.

Research indicates that N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride primarily acts as an inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the breakdown of endocannabinoids, such as anandamide. By inhibiting FAAH, this compound increases the availability of endocannabinoids in the body, thereby enhancing endocannabinoid signaling.

Potential Therapeutic Applications

The modulation of endocannabinoid levels suggests several therapeutic applications:

- Pain Management : Enhanced endocannabinoid signaling may alleviate chronic pain conditions.

- Mood Disorders : The compound shows promise in treating anxiety and depression by stabilizing mood through endocannabinoid pathways.

Biological Activity Overview

| Activity | Description |

|---|---|

| FAAH Inhibition | Increases levels of endocannabinoids, potentially aiding in pain and mood regulation. |

| Interaction with Receptors | Primarily interacts with cannabinoid receptors, enhancing their signaling pathways. |

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride has a unique profile due to its specific action on FAAH:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(4-Methoxybenzyl)-2-phenylethanamine | Similar methoxy group at a different position | May exhibit different receptor affinities |

| 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) | Hallucinogenic properties | Stronger psychedelic effects |

| 25I-NBOMe | Potent agonist for serotonin receptors | Highly potent hallucinogen |

Case Studies and Research Findings

-

Endocannabinoid Modulation

- A study demonstrated that compounds inhibiting FAAH can significantly alter pain perception and emotional states in animal models, suggesting similar outcomes may be observed with N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride .

-

Potential in Treating Anxiety

- Preliminary data indicate that FAAH inhibitors can reduce anxiety-like behaviors in rodent models, providing a basis for further exploration of this compound in treating anxiety disorders .

- Pharmacokinetics and Metabolism

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride, and how can yields be optimized?

- Methodology : The compound can be synthesized via reductive amination or catalytic reduction. For example, a transition metal-free catalytic reduction of primary amides using potassium complexes (e.g., HBPin) achieved a 75% yield of 2-phenylethanamine hydrochloride . Alternatively, coupling 3-methoxybenzylamine with phenethyl derivatives via method A (using aldehydes and nitrothiophenyl intermediates) yielded structurally similar compounds at 32% efficiency . Optimization involves adjusting catalysts (e.g., 2 mol% potassium complex), solvent selection (dry toluene), and reaction time.

Q. What analytical techniques are critical for characterizing N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D variants) is essential for structural confirmation, as demonstrated for related compounds with methoxybenzyl groups . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ at 316.1707 vs. observed 316.1710 ). Purity assessment via LCMS or HPLC is recommended, with retention time and fragmentation patterns compared to standards.

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodology : Follow safety protocols from chemical safety data sheets (SDS), including wearing flame-resistant clothing, gloves, and eye protection . Store in airtight containers at controlled room temperature (20–25°C). Waste disposal must comply with environmental regulations, utilizing professional biohazard waste services .

Advanced Research Questions

Q. How can functional selectivity in receptor binding be assessed for this compound, particularly at serotonin (5-HT) or TRP channels?

- Methodology : Use radioligand binding assays (e.g., 5-HT2C receptor studies ) or calcium flux assays for TRPM8 channels . For 5-HT2C selectivity, compare binding affinities (IC₅₀) against other serotonin receptor subtypes. Structural analogs with methoxybenzyl groups have shown varied selectivity profiles, suggesting that substituent positioning (e.g., 3-methoxy vs. 4-methoxy) impacts receptor interaction .

Q. What strategies resolve discrepancies in synthetic yields reported for structurally similar compounds?

- Methodology : Analyze reaction conditions: Catalytic methods (e.g., transition metal-free reduction ) often outperform traditional amination (e.g., 32% yield in method A ). Variables include catalyst loading (2 mol% vs. higher), solvent polarity, and intermediate stability. Computational modeling (DFT) can predict energy barriers for key steps, guiding optimization.

Q. How can endogenous sources of 2-phenylethanamine be distinguished from exogenous administration in metabolic studies?

- Methodology : Employ isotope-dilution LC-MS/MS to quantify metabolites like 2-(3-hydroxyphenyl)acetamide sulfate (M1). In doping studies, M1/PEA ratios >9.4 indicate exogenous intake, while ratios <0.9 suggest endogenous production . Validate with elimination studies using deuterated analogs to trace metabolic pathways.

Q. What are the implications of structural modifications (e.g., methoxy position) on biological activity and pharmacokinetics?

- Methodology : Compare analogs (e.g., 3-methoxy vs. 4-methoxybenzyl derivatives ) in vitro (receptor binding) and in vivo (plasma half-life, bioavailability). For instance, 3-methoxy substitution in N-(3-Methoxybenzyl) derivatives enhances 5-HT2C selectivity due to steric and electronic effects . Pharmacokinetic studies in rodent models can assess metabolic stability via liver microsome assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.